molecular formula C16H18ClNO5S2 B2900863 1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448030-41-8

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2900863
CAS No.: 1448030-41-8
M. Wt: 403.89
InChI Key: LUEGXXUEOSUJBU-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of both sulfonyl and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common approach is the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce thiols.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Bromophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
  • 1-((3-Methylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is unique due to the presence of both chlorophenyl and furan-2-ylmethyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S2/c17-13-3-1-5-16(11-13)25(21,22)18-8-6-15(7-9-18)24(19,20)12-14-4-2-10-23-14/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEGXXUEOSUJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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